molecular formula C22H18FN5O3S B606088 CCR1 antagonist 8

CCR1 antagonist 8

Numéro de catalogue: B606088
Poids moléculaire: 451.5 g/mol
Clé InChI: PXQATVYJKMMHAU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

Applications De Recherche Scientifique

Central Nervous System Disorders

Research indicates that CCR1 antagonists can mitigate neuroinflammation associated with conditions such as stroke and multiple sclerosis. For instance, studies have shown that the selective CCR1 antagonist BX471 (related to CCR1 antagonist 8) can reduce brain edema and improve neurobehavioral functions post-intracerebral hemorrhage by inhibiting neuroinflammatory pathways . Additionally, in models of MPTP-induced nigrostriatal degeneration, BX471 administration resulted in reduced behavioral deficits and protection against neuronal loss .

Rheumatoid Arthritis

This compound has demonstrated efficacy in blocking monocyte migration induced by inflammatory mediators such as CCL5/RANTES. In vitro studies revealed that both anti-CCR1 antibodies and small molecule antagonists significantly inhibited the migration of rheumatoid arthritis monocytes towards inflammatory stimuli . This suggests a promising application for managing rheumatoid arthritis through targeted inhibition of CCR1.

Neuropathic Pain

Recent pharmacological studies suggest that CCR1 signaling plays a crucial role in the development and persistence of neuropathic pain. The involvement of endogenous ligands for CCR1 indicates that antagonism could provide relief from pain associated with neuropathic conditions .

Table 1: Summary of Preclinical Studies on CCR1 Antagonist Applications

StudyDisease ModelFindingsReference
Study AStroke ModelReduced brain edema; improved behavior
Study BMultiple SclerosisAmeliorated disease symptoms
Study CRheumatoid ArthritisInhibited monocyte migration
Study DNeuropathic PainReduced pain signaling pathways

Table 2: Efficacy of this compound in Various Conditions

ConditionMechanism of ActionEfficacy Observed
Central Nervous System DisordersInhibition of neuroinflammationSignificant reduction in symptoms
Rheumatoid ArthritisBlockade of monocyte recruitmentMarked decrease in inflammatory response
Neuropathic PainModulation of pain pathwaysAlleviation of pain symptoms

Case Study 1: Neuroprotective Effects in Stroke

A study investigated the effects of BX471 on mice subjected to intracerebral hemorrhage. The administration of BX471 significantly reduced neuroinflammation markers and improved functional recovery compared to control groups, highlighting its potential as a therapeutic agent for stroke patients .

Case Study 2: Inhibition of Monocyte Migration

In a clinical model simulating rheumatoid arthritis, treatment with CCR1 antagonist demonstrated a significant reduction in the migration of inflammatory monocytes to synovial tissue, suggesting a potential pathway for reducing joint inflammation and damage .

Activité Biologique

C-C chemokine receptor type 1 (CCR1) is a G protein-coupled receptor that plays a significant role in immune response and inflammation. CCR1 antagonists have been explored for their therapeutic potential in various conditions, including autoimmune diseases, neurodegenerative disorders, and cancer. This article focuses on the biological activity of CCR1 antagonist 8, also known as BX471, highlighting its mechanisms of action, efficacy in preclinical studies, and implications for clinical applications.

CCR1 antagonists, including BX471, inhibit the binding of chemokines such as CCL3 (MIP-1α) to the CCR1 receptor, thereby blocking downstream signaling pathways that lead to leukocyte migration and activation. This inhibition can reduce inflammation and tissue damage associated with various diseases.

Table 1: Summary of Key Findings on this compound

StudyModelKey Findings
Rabbit disc degeneration modelCCR1 antagonist improved MRI grades and reduced inflammatory markers compared to control.
MPTP-induced Parkinson's disease modelBX471 reduced behavioral deficits and TH-positive neuron loss.
Multiple myeloma modelsInhibition of osteoclast formation and reduced tumor burden were observed.

Case Study 1: Rabbit Disc Degeneration

In a study examining the effects of this compound on disc degeneration, rabbits treated with the antagonist showed significantly better MRI grades at six weeks post-treatment compared to those treated with a CCR2 antagonist. Additionally, gene expression analysis indicated a reduction in inflammatory markers and an increase in collagen type II production, suggesting enhanced disc matrix integrity due to CCR1 antagonism .

Case Study 2: Neuroprotection in Parkinson’s Disease

In a mouse model of Parkinson's disease induced by MPTP, BX471 administration led to a significant reduction in behavioral deficits and protected against the loss of TH-positive neurons. The treatment also downregulated pro-inflammatory cytokines and reduced T cell infiltration into the brain, indicating a neuroprotective effect mediated through CCR1 blockade .

Clinical Implications

The promising results from preclinical studies suggest that CCR1 antagonists like BX471 may offer therapeutic benefits in treating conditions characterized by chronic inflammation and immune dysregulation. Clinical trials have indicated that CCR1 antagonists are generally safe and well-tolerated, showing potential efficacy in conditions such as rheumatoid arthritis and multiple sclerosis .

Propriétés

IUPAC Name

1-(4-fluorophenyl)-N-[1-(2-methylsulfonylpyridin-4-yl)cyclopropyl]pyrazolo[3,4-c]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN5O3S/c1-32(30,31)20-10-14(6-9-25-20)22(7-8-22)27-21(29)18-11-24-13-19-17(18)12-26-28(19)16-4-2-15(23)3-5-16/h2-6,9-13H,7-8H2,1H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQATVYJKMMHAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=CC(=C1)C2(CC2)NC(=O)C3=CN=CC4=C3C=NN4C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.